(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid
CAS No.:
Cat. No.: VC13530188
Molecular Formula: C6H6BN3O2
Molecular Weight: 162.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BN3O2 |
|---|---|
| Molecular Weight | 162.94 g/mol |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-4-ylboronic acid |
| Standard InChI | InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-8-6-4(5)3-9-10-6/h1-3,11-12H,(H,8,9,10) |
| Standard InChI Key | GCRCZDNUZYTHEI-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C=NNC2=NC=C1)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid belongs to the class of heteroaryl boronic acids, characterized by a pyrazolo[3,4-b]pyridine core substituted with a boronic acid (-B(OH)) group at the 4-position. The pyrazolo[3,4-b]pyridine system consists of a fused bicyclic structure incorporating both pyrazole and pyridine rings, which confers rigidity and electronic diversity to the molecule . The boronic acid moiety enhances its reactivity in cross-coupling reactions, making it a versatile intermediate for functionalization.
Table 1: Key Physicochemical Properties of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic Acid
| Property | Value |
|---|---|
| CAS Number | 2402786-37-0 |
| Molecular Formula | |
| Molecular Weight | 176.97 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Synthetic Methodologies
Core Structure Synthesis: Pyrazolo[3,4-b]pyridine
Applications in Medicinal Chemistry
Role in Suzuki–Miyaura Cross-Coupling
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid serves as a critical coupling partner in the synthesis of diarylpyrazolo[3,4-b]pyridines, a scaffold prevalent in kinase inhibitors. Urvashi et al. (2018) demonstrated its utility in one-pot sequential couplings, producing derivatives such as 3,6-diphenyl-1H-pyrazolo[3,4-b]pyridine (72% yield) and 3-(4-cyanophenyl)-6-(4-methylphenyl) analogs (60% yield) . The chemoselectivity for the C3 and C6 positions enables precise structural diversification, critical for optimizing drug-receptor interactions.
Future Directions and Research Opportunities
Expanding Synthetic Accessibility
Developing optimized borylation protocols for pyrazolo[3,4-b]pyridine systems could streamline production. Catalytic systems employing cheaper metals (e.g., Ni) or photoredox conditions may offer sustainable alternatives to palladium-based methods.
Exploration of New Therapeutic Indications
The structural versatility of diarylpyrazolo[3,4-b]pyridines warrants investigation into antiviral, antibacterial, and anti-inflammatory applications. Computational docking studies could identify novel targets, accelerating drug discovery efforts.
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